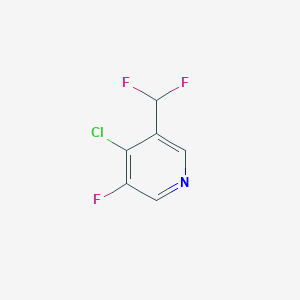
4-Chloro-3-(difluoromethyl)-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(difluoromethyl)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research and industrial applications. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-5-fluoropyridine typically involves the introduction of fluorine atoms into a pyridine ring. One common method is the difluoromethylation of a chloropyridine precursor. This can be achieved through various synthetic routes, including:
Electrophilic fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic substitution: Employing difluoromethylating agents like difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and scalable production.
化学反应分析
Types of Reactions
4-Chloro-3-(difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-3-(difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,5-Difluoropyridine: Lacks the chlorine atom but contains two fluorine atoms on the pyridine ring.
4-Fluoro-3-(difluoromethyl)pyridine: Similar structure but with the fluorine atom at a different position on the pyridine ring.
Uniqueness
4-Chloro-3-(difluoromethyl)-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.
属性
分子式 |
C6H3ClF3N |
|---|---|
分子量 |
181.54 g/mol |
IUPAC 名称 |
4-chloro-3-(difluoromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3(6(9)10)1-11-2-4(5)8/h1-2,6H |
InChI 键 |
YQBBAKXEFYRZKY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)F)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


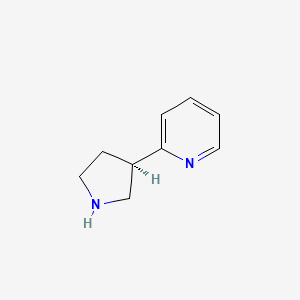
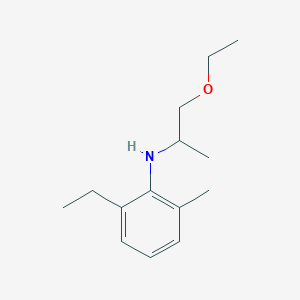
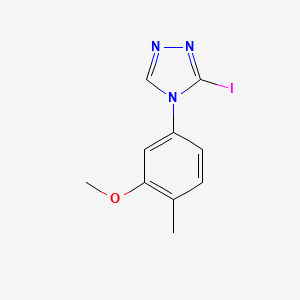

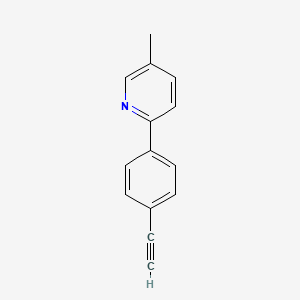

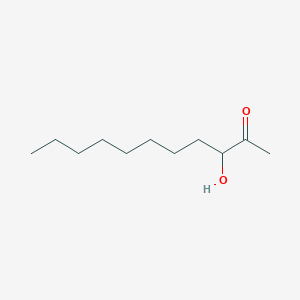
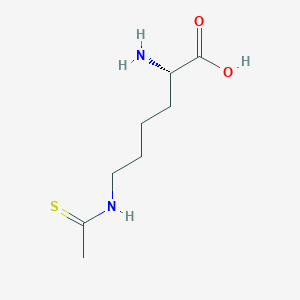
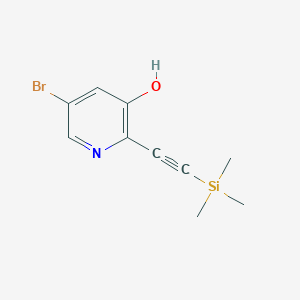
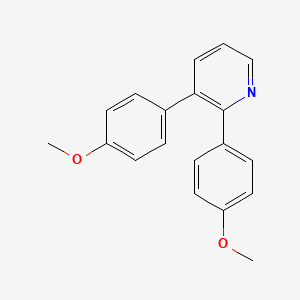
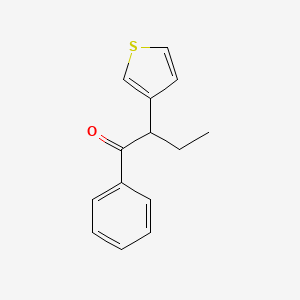
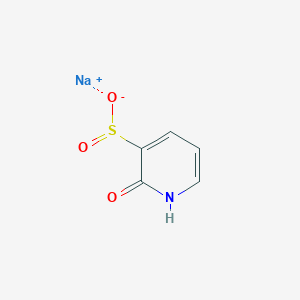
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
